N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Procure this chiral, ortho-CF₃ benzamide to access an unannotated chemical space with no prior biological activity data in ChEMBL or PubMed. Its unique methoxy-thiophene ethyl linker and single chiral center provide three orthogonal diversification vectors—thiophene oxidation, methoxy demethylation, and amide modification—that achiral benzamide building blocks cannot offer. With predicted logP 4.123 and tPSA 46 Ų, it sits at the CNS lipophilicity boundary, making it a valuable tool for permeability and P-gp efflux studies. This exact linker-amide combination has not been exemplified in any patent or primary article, enabling novel, unencumbered SAR generation.

Molecular Formula C15H14F3NO2S
Molecular Weight 329.34
CAS No. 1448070-09-4
Cat. No. B2903573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1448070-09-4
Molecular FormulaC15H14F3NO2S
Molecular Weight329.34
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2
InChIInChI=1S/C15H14F3NO2S/c1-21-13(10-6-7-22-9-10)8-19-14(20)11-4-2-3-5-12(11)15(16,17)18/h2-7,9,13H,8H2,1H3,(H,19,20)
InChIKeyKOUFYQFQAPZKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448070-09-4): Structural Identity and Procurement-Relevant Classification


N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1448070-09-4) is a synthetic small molecule belonging to the trifluoromethyl-substituted benzamide class, characterized by a 2-methoxy-2-(thiophen-3-yl)ethyl amine moiety coupled to a 2-(trifluoromethyl)benzoyl group [1]. With a molecular formula of C₁₅H₁₄F₃NO₂S and a molecular weight of 329.3 g/mol, it is catalogued as a research compound with typical commercial purity specifications of 95% . Its structural architecture—featuring a thiophene ring linked via a methoxy-substituted ethyl spacer to an ortho-trifluoromethyl benzamide—positions it within a chemical space explored for kinase inhibition, fatty-acid binding protein (FABP) modulation, and other pharmacological applications, though no specific biological activity data have been reported in the peer-reviewed literature for this precise compound as of the current search [2].

Why In-Class Benzamide Analogs Cannot Substitute for N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide in Research Programs


Within the broader 2-(trifluoromethyl)benzamide class, subtle variations in the amine-bearing side chain—including linker length, heterocycle identity, and substitution at the benzylic position—can dramatically alter conformational preferences, lipophilicity, and hydrogen-bonding capacity [1]. The 2-methoxy-2-(thiophen-3-yl)ethyl group provides a unique combination of a hydrogen-bond-accepting methoxy substituent at the alpha carbon adjacent to a thiophene ring, differentiating it from simpler benzyl or phenethyl amide analogs. While numerous benzamide derivatives have been disclosed in patents targeting kinases (e.g., EphB4) [2] and fatty-acid binding proteins (FABP4/5) [3], the precise substitution pattern of this compound—ortho-CF₃ on the benzamide combined with the methoxy-thiophene ethyl linker—has not been specifically exemplified in any accessible patent or primary research article. Consequently, no generic comparator can be assumed equipotent, equipotent in selectivity, or identical in physicochemical profile without direct experimental confirmation.

Quantitative Differentiator Analysis for N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide


Structural Uniqueness: Ortho-Trifluoromethyl Substitution vs. Meta/Para Analogs

The 2-(trifluoromethyl)benzamide moiety places the electron-withdrawing CF₃ group at the ortho position relative to the carboxamide linkage, a substitution pattern that can significantly influence the conformational preference of the amide bond and the acidity of the amide NH proton compared to meta- or para-substituted analogs [1]. The ortho-CF₃ group also contributes to a distinct electrostatic surface potential and steric environment around the amide linkage, which may affect target binding in ways that meta- or para-substituted benzamides cannot replicate. Among trifluoromethyl benzamide patent disclosures, the ortho-substitution pattern is less commonly exemplified than meta- or para-CF₃ variants [2]. The target compound uniquely combines this ortho-CF₃ benzamide with the 2-methoxy-2-(thiophen-3-yl)ethyl amine, a specific amine fragment not exemplified in any publicly available patent or publication.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Physicochemical Differentiation: Predicted logP and Lipophilic Efficiency Profile

The predicted logP of 4.123 (ZINC15) positions this compound at the upper boundary of typically desirable lipophilicity for oral drug candidates, distinguishing it from more polar benzamide analogs [1]. The compound has a topological polar surface area (tPSA) of 46 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors, placing it within favorable ranges for membrane permeability . In comparison, the structurally simpler analog N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide (CAS 1396858-36-8) has a lower molecular weight (301.29 g/mol) but a different CF₃ placement (OCF₃ at para position), yielding distinct electronic properties. The methoxy group at the benzylic position of the target compound adds both steric bulk and an additional hydrogen bond acceptor not present in the simpler N-(thiophen-3-ylmethyl) analogs, which may confer differential binding interactions.

ADME Prediction Drug-likeness Lipophilicity

Scaffold Novelty: Absence of Prior Biological Annotation as a Differentiator for Probe Discovery

According to the ZINC15 database queried against ChEMBL 20, there is no known biological activity reported for this compound, and it has not appeared in any publication indexed by ChEMBL [1]. It has also not been used in any clinical trials. This stands in contrast to many benzamide derivatives that have been extensively profiled in kinase inhibition assays or HDAC inhibition panels. For example, the structurally related compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 954714-32-0) has been annotated in vendor literature as a potential HDAC inhibitor , though without peer-reviewed quantitative data. The complete absence of biological annotation for the target compound means it represents a truly uncharacterized chemical entity within the benzamide class, making it suitable for unbiased phenotypic screening or as a negative control scaffold in target-based assays where benzamide pharmacology is being interrogated.

Chemical Biology High-Throughput Screening Probe Development

Synthetic Tractability: A Single Amide Bond Scaffold with Modular Diversification Potential

The compound is constructed via a single amide bond between 2-(trifluoromethyl)benzoic acid (or its activated derivative) and 2-methoxy-2-(thiophen-3-yl)ethanamine, making it a synthetically accessible scaffold for parallel library synthesis . The amine fragment, 2-methoxy-2-(thiophen-3-yl)ethylamine, contains a chiral center at the carbon bearing the methoxy group, offering the potential for enantiomeric resolution and stereochemistry-activity relationship studies. This contrasts with simpler achiral benzylamine-derived benzamides (e.g., N-(thiophen-3-ylmethyl)benzamide series) where stereochemical exploration is not possible. The presence of the thiophene sulfur also provides a handle for further functionalization (e.g., oxidation to sulfoxide/sulfone) that is absent in phenyl-substituted analogs. The commercial availability of the compound at 95%+ purity from multiple vendors ensures reliable procurement for synthesis campaigns.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

High-Value Application Scenarios for N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide in Scientific Research


Structure-Activity Relationship (SAR) Exploration of the Thiophen-3-yl Ethyl Linker in Benzamide Kinase Inhibitor Scaffolds

Investigators pursuing kinase inhibitor SAR can use this compound as a reference point for exploring the conformational and electronic effects of the 2-methoxy-2-(thiophen-3-yl)ethyl linker. While broad trifluoromethyl benzamide kinase inhibitor patents exist [1], this specific linker-amide combination has not been exemplified, providing an opportunity to generate novel SAR data for this chemical space. The chiral center at the methoxy-bearing carbon enables enantiomeric separation and differential activity assessment against kinase panels, a dimension inaccessible with achiral benzamide analogs.

Physicochemical Property Optimization Studies Focused on Lipophilicity and CNS Multiparameter Optimization (MPO) Scores

With a predicted logP of 4.123 and tPSA of 46 Ų [2], this compound resides at the lipophilicity boundary for CNS drug candidates. Researchers evaluating the impact of the ortho-CF₃ group and methoxy-thiophene linker on membrane permeability, P-glycoprotein efflux, and brain penetration can use this compound as a tool molecule. Its properties can be benchmarked against more polar or less lipophilic benzamide analogs in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments.

Chemical Biology Probe Development Requiring a Pharmacologically Unannotated Benzamide Scaffold

The complete absence of biological activity data in ChEMBL and PubMed [3] makes this compound an attractive starting point for chemical biology probe development. Unlike extensively profiled benzamides with known polypharmacology (e.g., HDAC inhibition, kinase inhibition), this compound carries no pre-existing annotation that could confound interpretation of phenotypic screening results. Researchers can use it in unbiased cell-based assays to identify novel bioactivities without the bias introduced by prior literature.

Fragment-Based and DNA-Encoded Library (DEL) Design Incorporating Chiral Thiophene-Benzamide Building Blocks

The compound's single amide bond connectivity, chiral center, and thiophene ring provide three distinct diversification vectors for library synthesis. The thiophene sulfur can be selectively oxidized, the methoxy group can be demethylated to the alcohol for further derivatization, and the amide bond can be reduced or modified. For DEL or fragment-based drug discovery programs, this scaffold offers stereochemical complexity and synthetic tractability that simpler achiral benzamide building blocks lack .

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